2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine
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Overview
Description
2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is a useful research compound. Its molecular formula is C7H4ClF4N and its molecular weight is 213.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Intermediate Applications
2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is an important intermediate in the synthesis of various compounds. For instance, it's a key intermediate for synthesizing highly efficient herbicides like trifloxysulfuron. The compound was synthesized from nicotinamide via Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis with an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010). Another study summarized the five master synthetic methods for a similar compound, 2-chloro-5-trifluromethyl pyridine, and briefly introduced its application as intermediates in pharmaceuticals, agrochemicals, biochemicals, and particularly in herbicides (Li Zheng-xiong, 2004).
Pesticide Discovery and Insecticidal Activity
The pyridine ring is often used as an active component in pesticide discovery. A compound similar to this compound, namely 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, was highlighted for its potential in controlling a wide range of soil insect pests in crops like maize and sugar beet, indicating the significant role of pyridine derivatives in the agricultural sector (Dongqing Liu, et al., 2006).
Applications in Material Science and Chemistry
Antimicrobial Activities and DNA Interaction
2-Chloro-6-(trifluoromethyl)pyridine, a compound with a structure similar to this compound, has been studied for its antimicrobial activities. The study also delved into the molecule's interaction with DNA, providing insights into potential applications in biochemical and pharmaceutical fields (M. Evecen, et al., 2017).
Synthesis of Functionalized Pyridines
The concept of regioexhaustive functionalization was tested on a set of chloro(trifluoromethyl)pyridines, where the molecules were converted into various carboxylic acids. This showcases the compound's versatility in chemical synthesis and its potential in creating a range of chemical products (F. Cottet, M. Schlosser, 2004).
Pharmaceutical and Medicinal Research
Potential in Drug Discovery
The pyridine derivatives are noted for their potential applications in drug discovery. Their structural properties, like the presence of a pyridine ring, make them suitable candidates for medicinal chemistry research. For instance, the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of this compound, was aimed at creating a metabolically more stable compound for pharmaceutical applications (M. P. Catalani, et al., 2010).
Mechanism of Action
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as regioexhaustive functionalization . This suggests that it may interact with its targets through covalent bonding or other chemical interactions.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H302, H315, H319, H335 . These indicate that the compound is combustible and can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDZMWVIDFCQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(C(F)(F)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.